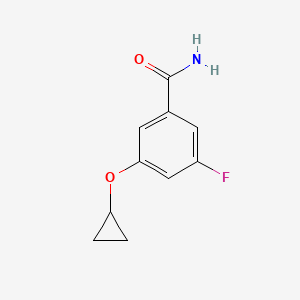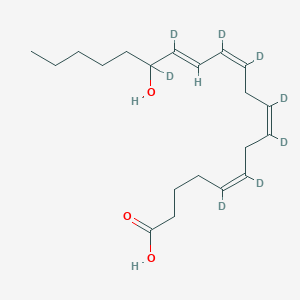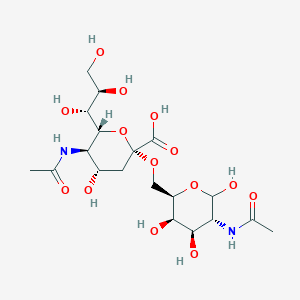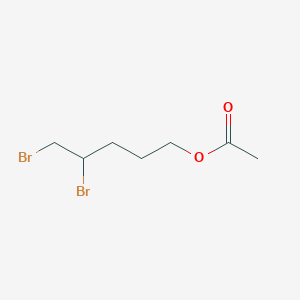
4,5-Dibromopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromopentyl acetate is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of pentyl acetate, where two bromine atoms are substituted at the 4th and 5th positions of the pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromopentyl acetate can be synthesized through the bromination of pentyl acetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 5th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further purifies the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopentyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: 4,5-Dihydroxypentyl acetate or 4,5-Diaminopentyl acetate.
Reduction: Pentyl acetate.
Oxidation: 4,5-Dibromopentanoic acid.
Scientific Research Applications
4,5-Dibromopentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,5-Dibromopentyl acetate involves its reactivity due to the presence of bromine atoms. These atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
5-Bromopentyl acetate: A mono-brominated derivative with similar reactivity but less steric hindrance.
4,5-Dichloropentyl acetate: A dichlorinated analogue with different reactivity due to the presence of chlorine atoms.
4,5-Diiodopentyl acetate: A diiodinated compound with higher molecular weight and different reactivity.
Uniqueness: 4,5-Dibromopentyl acetate is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns compared to its mono-brominated or dichlorinated analogues. This makes it particularly useful in selective organic transformations and as a building block in complex molecule synthesis.
Properties
Molecular Formula |
C7H12Br2O2 |
|---|---|
Molecular Weight |
287.98 g/mol |
IUPAC Name |
4,5-dibromopentyl acetate |
InChI |
InChI=1S/C7H12Br2O2/c1-6(10)11-4-2-3-7(9)5-8/h7H,2-5H2,1H3 |
InChI Key |
GUMVARIDKIUCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


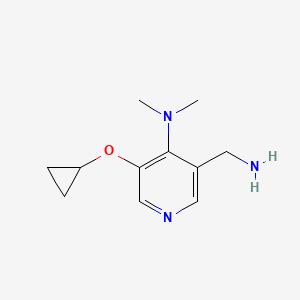
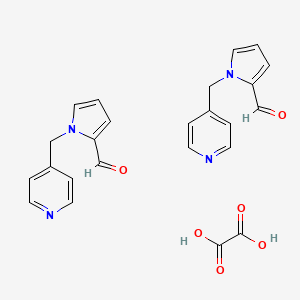
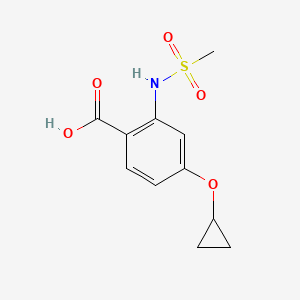
![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
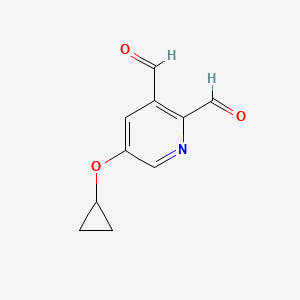
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
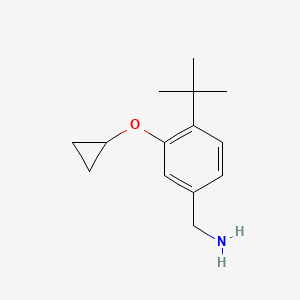
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
